3,5-Dibromo-2-iodobenzoic acid
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Overview
Description
3,5-Dibromo-2-iodobenzoic acid is an organic compound with the molecular formula C7H3Br2IO2. It is a halogenated benzoic acid derivative, characterized by the presence of bromine and iodine atoms on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-iodobenzoic acid typically involves the bromination and iodination of benzoic acid derivatives. One common method starts with p-Iodoaniline, which is reacted with dibromodimethyl hydantoin in absolute ethyl alcohol at room temperature. The intermediate 2,6-dibromo-4-iodoaniline is then treated with hypophosphorous acid and sodium nitrite solution to yield this compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing reaction time and costs. The use of cheap solvents and efficient reaction conditions, such as those involving 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione, are preferred for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions may produce corresponding carboxylic acids or other oxidized forms .
Scientific Research Applications
3,5-Dibromo-2-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in halogenation reactions.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-iodobenzoic acid involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in antimicrobial or anticancer applications .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-hydroxybenzoic acid: Similar in structure but with a hydroxyl group instead of an iodine atom.
3-Bromo-5-iodobenzoic acid: Lacks one bromine atom compared to 3,5-Dibromo-2-iodobenzoic acid.
2-Iodobenzoic acid: Contains only an iodine atom without bromine substituents.
Uniqueness
Its combination of halogen atoms allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Properties
CAS No. |
15396-40-4 |
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Molecular Formula |
C7H3Br2IO2 |
Molecular Weight |
405.81 g/mol |
IUPAC Name |
3,5-dibromo-2-iodobenzoic acid |
InChI |
InChI=1S/C7H3Br2IO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) |
InChI Key |
JRVOPQKYCDAOLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)I)Br)Br |
Origin of Product |
United States |
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